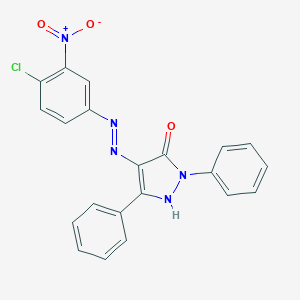
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone) is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazone linkage and multiple aromatic rings. It is often studied for its potential biological activities and its role in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone) typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 2,5-diphenyl-2,4-dihydro-pyrazol-3-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can lead to higher purity and consistency in the final product.
化学反应分析
Types of Reactions
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
科学研究应用
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazone linkage may also play a role in its activity by forming stable complexes with metal ions or other biomolecules.
相似化合物的比较
Similar Compounds
- 4,4’-Dichloro-3-nitrobenzophenone
- 4-Chloro-3-nitrobenzonitrile
- Indole derivatives
Uniqueness
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone) is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its hydrazone linkage and multiple aromatic rings provide distinct properties that are not commonly found in other similar compounds.
属性
分子式 |
C21H14ClN5O3 |
|---|---|
分子量 |
419.8g/mol |
IUPAC 名称 |
4-[(4-chloro-3-nitrophenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H14ClN5O3/c22-17-12-11-15(13-18(17)27(29)30)23-24-20-19(14-7-3-1-4-8-14)25-26(21(20)28)16-9-5-2-6-10-16/h1-13,25H |
InChI 键 |
DKQVPRRNNYTOLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(2-bromoprop-2-enyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B407714.png)

![6-bromo-3-(1-[(2,4-dichlorophenyl)carbonyl]-5-{3-nitrophenyl}-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one](/img/structure/B407716.png)
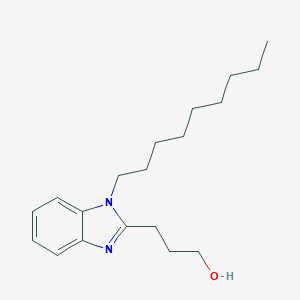
![N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-3,5-dinitrobenzamide](/img/structure/B407718.png)
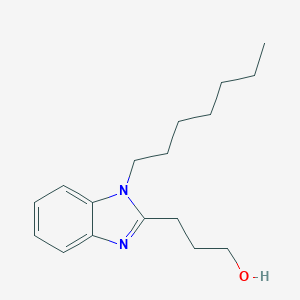

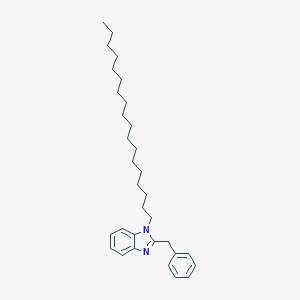
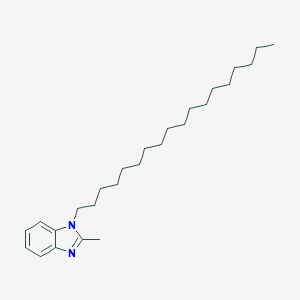
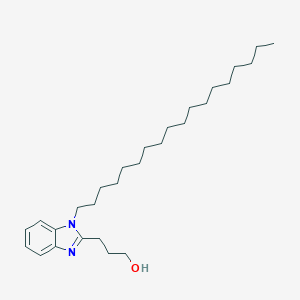
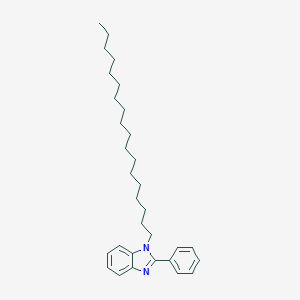
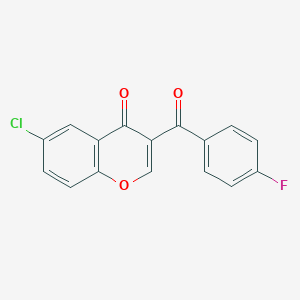
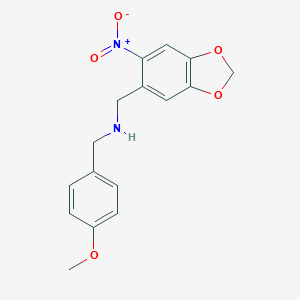
![3,4-dimethyl-N-[(4-nitrophenyl)methyl]aniline](/img/structure/B407735.png)
